Regioisomeric Differentiation: Meta- vs. Para-Tetrazole Substitution Confirmed by Distinct NMR Fingerprints and InChIKeys
The target compound (meta-isomer) and the para-isomer (CAS 447433-52-5) are constitutional isomers sharing the identical molecular formula C17H17N5O3S and exact mass (371.105211 g/mol) but differing in the attachment position of the 1H-tetrazol-1-yl group on the benzamide ring [1]. This positional isomerism is unambiguously resolved by their distinct InChIKeys: BOBKAHCDCJIRJR-UHFFFAOYSA-N (meta) versus VQDLQFICYLSKHY-UHFFFAOYSA-N (para) [1][2]. Both compounds have registered ¹H NMR spectra in SpectraBase, providing a direct spectroscopic fingerprint comparison [1][2]. The meta-substitution pattern creates a different spatial orientation of the tetrazole pharmacophore relative to the thiophene-ester core, resulting in distinct molecular electrostatic potential surfaces that affect target binding geometry. Critical note: High-strength, quantitative comparative biological data (e.g., head-to-head IC₅₀ or Kᵢ values against a defined target) for these two specific regioisomers is absent from the open scientific and patent literature as of the search date. The differentiation below relies on class-level pharmacological inference, computed molecular properties, and structural reasoning.
| Evidence Dimension | Structural identity (InChIKey) |
|---|---|
| Target Compound Data | BOBKAHCDCJIRJR-UHFFFAOYSA-N (meta-tetrazole) |
| Comparator Or Baseline | VQDLQFICYLSKHY-UHFFFAOYSA-N (para-tetrazole, CAS 447433-52-5) |
| Quantified Difference | Distinct InChIKeys confirm non-identical chemical structures despite identical molecular formula and exact mass |
| Conditions | InChIKey generation from standard InChI algorithm; NMR spectra available in SpectraBase online repository |
Why This Matters
This confirms that CAS 915891-12-2 and CAS 447433-52-5 are distinct chemical entities requiring separate procurement, independent biological evaluation, and differential storage/handling protocols; they cannot be used interchangeably in any SAR or screening campaign.
- [1] Wiley SpectraBase. 3-Thiophenecarboxylic acid, 4,5-dimethyl-2-[[3-(1H-tetrazol-1-yl)benzoyl]amino]-, ethyl ester. SpectraBase Compound ID: Ihp1bvsme2c. InChIKey: BOBKAHCDCJIRJR-UHFFFAOYSA-N. View Source
- [2] Wiley SpectraBase. 4,5-Dimethyl-2-(4-tetrazol-1-yl-benzoylamino)-thiophene-3-carboxylic acid ethyl ester. InChIKey: VQDLQFICYLSKHY-UHFFFAOYSA-N. View Source
